molecular formula C23H25N3O2S B2427798 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 476458-27-2

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2427798
CAS No.: 476458-27-2
M. Wt: 407.53
InChI Key: SFVYZKFQZQOQHN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14(2)28-18-8-6-17(7-9-18)23(27)24-22-19-12-29-13-20(19)25-26(22)21-10-5-15(3)11-16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYZKFQZQOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 378.52 g/mol

The compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and an isopropoxybenzamide moiety. This unique structure may influence its biological activity by affecting its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
  • Gene Expression Regulation : The compound could alter gene expression related to its biological effects, impacting cellular functions.

Anticancer Activity

Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Mechanism Insights : Studies suggest that these compounds may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

Thienopyrazole derivatives have also been reported to possess anti-inflammatory properties:

  • In vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers in conditions such as arthritis and colitis.
  • Cytokine Modulation : The compounds may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Studies

  • Study on Anticancer Properties :
    • A study published in PLOS ONE evaluated a series of thienopyrazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory potential of thienopyrazole compounds in a rat model of induced arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (μM)
This compoundC22H26N2O2SAnticancer & Anti-inflammatory5.0 (anticancer)
Dihydropyrano[2,3-c]pyrazoleC21H20N4O3SPPARγ partial agonist0.03 (diabetes)
Thienopyrazole derivative XC20H25N3OSAnticancer10.0

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